Pentyl 2-(trifluoromethyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl 2-(trifluoromethyl)prop-2-enoate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a trifluoromethyl group attached to a prop-2-enoate moiety, with a pentyl chain as a substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 2-(trifluoromethyl)prop-2-enoate typically involves the reaction of pentyl alcohol with 2-(trifluoromethyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The esterification process results in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Pentyl 2-(trifluoromethyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(trifluoromethyl)prop-2-enoic acid.
Reduction: Formation of pentyl 2-(trifluoromethyl)prop-2-enol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentyl 2-(trifluoromethyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of pentyl 2-(trifluoromethyl)prop-2-enoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate
- Ethyl 2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-enoate
- Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate
Uniqueness
Pentyl 2-(trifluoromethyl)prop-2-enoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications .
Properties
CAS No. |
769175-03-3 |
---|---|
Molecular Formula |
C9H13F3O2 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
pentyl 2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C9H13F3O2/c1-3-4-5-6-14-8(13)7(2)9(10,11)12/h2-6H2,1H3 |
InChI Key |
FOZLRKYILAAXCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C(=C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.